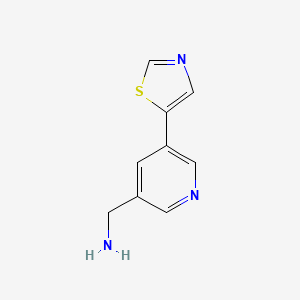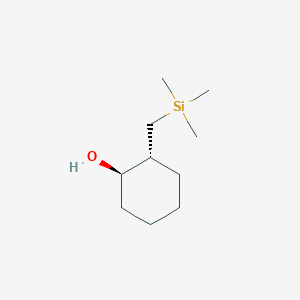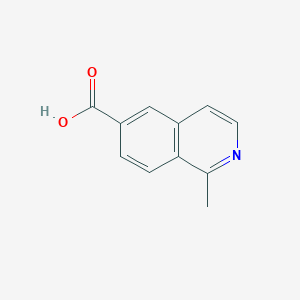
3-(Hydroxymethylene)-5-methoxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethylene)-5-methoxyindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of extensive research in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-(Hydroxymethylene)-5-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the condensation of indole-2-one with formaldehyde and methanol in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-(Hydroxymethylene)-5-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
3-(Hydroxymethylene)-5-methoxyindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethylene)-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(Hydroxymethylene)-5-methoxyindolin-2-one can be compared with other indole derivatives such as:
3-Methyleneindoline: Known for its role in the synthesis of optically active compounds.
3-Methylindole: Commonly used in the synthesis of tryptophan derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1018549-00-2 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-hydroxy-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,11,13H,1H3 |
Clave InChI |
WOQIJVZOCRWNRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)








![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)



